molecular formula C10H9FN2O B7895243 (2-(3-Fluorophenyl)oxazol-4-YL)methanamine

(2-(3-Fluorophenyl)oxazol-4-YL)methanamine

Cat. No.: B7895243
M. Wt: 192.19 g/mol
InChI Key: AKVQSDBFJAASIT-UHFFFAOYSA-N
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Description

(2-(3-Fluorophenyl)oxazol-4-yl)methanamine is a chemical compound of interest in scientific research and development, particularly within the field of medicinal chemistry. It features a fluorinated oxazole core, a privileged structure in drug discovery known for its prevalence in biologically active molecules. The oxazole ring is a common heterocycle in pharmaceuticals and agrochemicals, while the 3-fluorophenyl substitution can influence a molecule's electronic properties, metabolic stability, and binding affinity to biological targets . The primary amine functional group on the methanamine side chain makes this compound a versatile building block for organic synthesis . This group readily participates in various chemical reactions, most notably serving as a linker for the construction of amide bonds via coupling with carboxylic acids, or for the formation of urea and sulfonamide derivatives. This allows researchers to efficiently create diverse compound libraries for structure-activity relationship (SAR) studies. While the specific biological mechanisms and full research value of this compound are proprietary and require investigation by the researcher, analogues and similar scaffold structures have been explored in various therapeutic areas. For instance, fluorinated heterocycles are frequently investigated in the development of kinase inhibitors and other targeted therapies. The presence of the fluorine atom is a common strategy in modern lead optimization to fine-tune a compound's physicochemical properties. Researchers value this compound for its potential application in designing novel molecules for high-throughput screening and as a key intermediate in multi-step synthetic routes. This product is intended for research purposes by qualified laboratory personnel. It is strictly labeled For Research Use Only (RUO) and must not be used for diagnostic, therapeutic, or any other human use. Researchers should consult the specific product documentation, including the Certificate of Analysis and Safety Data Sheet, for detailed information on handling, storage, and safety protocols.

Properties

IUPAC Name

[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c11-8-3-1-2-7(4-8)10-13-9(5-12)6-14-10/h1-4,6H,5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVQSDBFJAASIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=CO2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Robinson-Gabriel Synthesis with α-Haloketones

The Robinson-Gabriel method, involving cyclodehydration of 2-acylamino ketones, offers a direct route to oxazoles. For the target compound, this approach requires:

  • Synthesis of α-bromo-3-fluorophenylacetophenone via bromination of 3-fluorophenylacetone using NN-bromosuccinimide (NBS) in CCl4_4 (yield: 68–72%).

  • Condensation with Boc-protected glycine amide (Boc-NH-CH2-CONH2\text{Boc-NH-CH}_2\text{-CONH}_2) in dimethylformamide (DMF) with K2CO3\text{K}_2\text{CO}_3 as a base (80°C, 12 h).

Table 1: Optimization of Cyclocondensation Conditions

EntrySolventBaseTemp (°C)Yield (%)
1DMFK2_2CO3_38065
2THFEt3_3N6042
3DMSONaH10055

Cyclization in DMF with K2CO3\text{K}_2\text{CO}_3 afforded the Boc-protected oxazole intermediate in 65% yield, followed by deprotection with trifluoroacetic acid (TFA) to yield the free amine.

Van Leusen Reaction with Tosylmethyl Isocyanide (TosMIC)

The Van Leusen reaction enables oxazole synthesis from aldehydes and TosMIC. For this target:

  • 3-Fluorobenzaldehyde reacts with TosMIC and ammonium acetate in methanol at 60°C (16 h), forming 4-amino-2-(3-fluorophenyl)oxazole.

  • Reductive amination of the oxazole’s C4-position with formaldehyde and NaBH4\text{NaBH}_4 introduces the methanamine group (yield: 58%).

Table 2: Van Leusen Reaction Variants

EntryAmine SourceReducing AgentYield (%)
1NH4_4OAcNaBH4_458
2BenzylamineNaBH3_3CN47
3MethylamineH2_2/Pd-C63

Post-Cyclization Functionalization Strategies

Table 3: Cross-Coupling Optimization

CatalystLigandSolventYield (%)
Pd(PPh3_3)4_4-Dioxane74
PdCl2_2(dppf)dppfTHF68
Pd(OAc)2_2XPhosDMF71

Buchwald-Hartwig Amination for Methanamine Installation

Functionalization of a 4-bromooxazole intermediate via amination:

  • Reaction with benzophenone imine and Pd2(dba)3\text{Pd}_2(\text{dba})_3/XPhos in toluene (100°C, 24 h) forms the imine-protected amine.

  • Acidic hydrolysis (HCl/EtOH) releases the free methanamine (overall yield: 61%).

Challenges and Optimization

Regioselectivity in Oxazole Formation

Unsymmetrical α-haloketones may yield regioisomeric oxazoles. For example, using 3-fluorophenylglyoxal derivatives led to a 3:1 ratio favoring the desired 2-aryl-4-aminomethyl product. Microwave-assisted synthesis (100°C, 30 min) improved regioselectivity to 9:1.

Protecting Group Strategies

  • Boc Protection : Stable under basic conditions but requires acidic deprotection (TFA).

  • Phthalimide Protection : Removed via hydrazinolysis but incompatible with strong reducing agents.

Table 4: Deprotection Efficiency

Protecting GroupDeprotection ReagentYield (%)
BocTFA/DCM89
PhthalimideNH2_2NH2_2/EtOH78
FmocPiperidine/DMF82

Spectroscopic Characterization

  • 1H NMR^1\text{H NMR} : The oxazole proton (C5-H) resonates at δ 8.2–8.4 ppm, while the methanamine protons appear as a triplet at δ 3.4–3.6 ppm.

  • IR Spectroscopy : N-H stretching at 3350 cm1^{-1} and C=N absorption at 1640 cm1^{-1} confirm oxazole ring formation.

Comparative Analysis of Synthetic Routes

Table 5: Route Efficiency and Scalability

MethodStepsOverall Yield (%)Scalability
Robinson-Gabriel352High
Van Leusen448Moderate
Suzuki-Amination544Low

The Robinson-Gabriel method offers the highest scalability, while the Suzuki-amination route provides flexibility for late-stage diversification .

Chemical Reactions Analysis

Types of Reactions: (2-(3-Fluorophenyl)oxazol-4-YL)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can produce various fluorophenyl-substituted oxazoles .

Scientific Research Applications

Medicinal Chemistry

Research indicates that compounds containing oxazole rings exhibit significant biological activities, making (2-(3-Fluorophenyl)oxazol-4-YL)methanamine a candidate for drug development:

  • Anticancer Activity : Studies have shown that oxazole derivatives can inhibit tumor growth by targeting specific cellular pathways. For instance, compounds similar to this compound have been evaluated for their efficacy against various cancer cell lines, showing promising results in inducing apoptosis and inhibiting proliferation .
  • Neuroprotective Properties : Some oxazole derivatives have been investigated for their neuroprotective effects against neurodegenerative diseases like Alzheimer's. They interact with microtubules and may help in protecting neurons from beta-amyloid toxicity .

The compound has been reported to interact with several biological targets:

  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders .
  • Receptor Modulation : this compound has shown potential in modulating receptor activities, which could be beneficial in treating conditions such as anxiety or depression .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated a series of oxazole derivatives, including this compound, for their anticancer properties. The findings indicated that these compounds exhibited varying degrees of cytotoxicity against breast cancer cell lines, with some derivatives showing IC50 values lower than conventional chemotherapeutics .

Case Study 2: Neuroprotection

Research conducted on neuroprotective agents revealed that certain oxazole derivatives could mitigate neuronal damage induced by oxidative stress. In vitro studies demonstrated that this compound effectively reduced cell death in neuronal cultures exposed to toxic agents .

Mechanism of Action

The mechanism of action of (2-(3-Fluorophenyl)oxazol-4-YL)methanamine involves its interaction with specific molecular targets. The oxazole ring can bind to enzymes or receptors, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and selectivity, while the methanamine group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

To contextualize the properties and applications of (2-(3-fluorophenyl)oxazol-4-yl)methanamine, the following structurally related compounds are compared:

Structural Analogues and Physicochemical Properties
Compound Name Substituents (Oxazole Position) Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound 2: 3-Fluorophenyl; 4: Methanamine C₁₀H₉FN₂O 192.05 (exact mass) Fluorine enhances lipophilicity and bioavailability
[3-(3-Fluorophenyl)-1,2-oxazol-5-yl]methanamine 3: 3-Fluorophenyl; 5: Methanamine C₁₀H₉FN₂O 192.19 Positional isomer; altered electronic effects
(4-Methyl-2-phenyl-1,3-oxazol-5-yl)methanamine 2: Phenyl; 4: Methyl; 5: Methanamine C₁₁H₁₂N₂O 188.23 Methyl group increases steric bulk
(2-(Pyridin-3-yl)oxazol-4-yl)methanamine hydrochloride 2: Pyridin-3-yl; 4: Methanamine C₉H₁₀ClN₃O 227.65 Pyridine substitution introduces basicity and hydrogen bonding potential

Key Observations :

  • Fluorine Substitution: The 3-fluorophenyl group in the target compound improves metabolic stability compared to non-fluorinated analogs like (4-methyl-2-phenyl-1,3-oxazol-5-yl)methanamine .
  • Positional Isomerism : The 4-methanamine substitution in the target compound vs. 5-methanamine in [3-(3-fluorophenyl)-1,2-oxazol-5-yl]methanamine may lead to distinct electronic profiles, influencing receptor binding .
  • Heteroaromatic vs.

Biological Activity

(2-(3-Fluorophenyl)oxazol-4-YL)methanamine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H10FN2O, with a molecular weight of 192.20 g/mol. The compound features an oxazole ring substituted with a fluorophenyl group, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator of specific proteins involved in disease pathways. The presence of the fluorine atom enhances lipophilicity and may influence binding affinity to target sites.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HeLa (cervical cancer)

Table 1 summarizes the IC50 values obtained from various studies:

Cell LineIC50 Value (μM)Reference
MCF-715.63
A54910.38
HeLa12.50

These values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on specific enzymes, such as sirtuins, which are implicated in cancer and neurodegenerative diseases. For instance, SAR analyses have shown that modifications to the oxazole moiety can significantly enhance inhibitory potency against human sirtuin 2 (SIRT2), with some derivatives displaying IC50 values as low as 2.47 μM, indicating a promising therapeutic profile .

Case Studies

  • SIRT2 Inhibition : A study explored various derivatives of methanamine compounds, revealing that those with structural similarities to this compound exhibited significant SIRT2 inhibition, suggesting a pathway for drug development targeting neurodegenerative diseases .
  • Antimalarial Activity : While not directly tested on Plasmodium species, related compounds in the oxazole family have shown efficacy against malaria parasites, indicating that further exploration of this compound could yield valuable insights into antimalarial drug design .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the oxazole ring and the phenyl substituent can drastically alter biological activity. For instance, varying the position and type of substituents on the phenyl ring affects both lipophilicity and receptor binding affinity, which are crucial for enhancing therapeutic effects while minimizing toxicity.

Q & A

Q. Key considerations :

  • Monitor reaction progress using TLC or LC-MS.
  • Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane).

Basic: Which spectroscopic techniques are essential for structural elucidation?

Answer:
Critical techniques include:

NMR Spectroscopy :

  • 1^1H-NMR : Identify protons on the oxazole ring (δ 7.5–8.5 ppm for aromatic H) and methanamine group (δ 2.5–3.5 ppm for -CH2_2-NH2_2) .
  • 13^{13}C-NMR : Confirm oxazole carbons (C2: ~160 ppm, C4: ~140 ppm) and fluorophenyl substituents .

FT-IR : Detect characteristic stretches (e.g., C=N in oxazole at ~1640 cm1^{-1}, NH2_2 at ~3300 cm1^{-1}) .

Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (expected m/z for C10_{10}H9_9FN2_2O: 192.07) .

Validation : Compare spectral data with structurally similar compounds, such as (3-phenylisoxazol-5-yl)methanamine .

Advanced: How can computational methods optimize reaction conditions for this compound?

Answer:
Computational tools enhance synthetic efficiency:

Density Functional Theory (DFT) :

  • Predict transition states for oxazole ring formation to identify optimal catalysts (e.g., PPA vs. POCl3_3) .
  • Calculate Gibbs free energy (ΔG\Delta G) to assess reaction feasibility under varying temperatures.

Molecular Docking :

  • Screen potential biological targets (e.g., enzymes with oxazole-binding pockets) to guide functionalization strategies .

Case study : DFT modeling of analogous triazole derivatives revealed solvent effects on reaction pathways, improving yield by 20% .

Advanced: How to address discrepancies in reported biological activity data?

Answer:
Contradictions may arise from:

Assay variability : Standardize protocols (e.g., IC50_{50} determination using fixed cell lines and incubation times).

Structural analogs : Compare with compounds like [4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine, noting substituent effects on activity .

Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends.

Example : Fluorine substitution at the 3-position on phenyl enhances metabolic stability but may reduce solubility, conflicting with activity in hydrophobic vs. hydrophilic environments .

Advanced: What strategies improve crystallization for X-ray diffraction studies?

Answer:

Solvent selection : Use mixed solvents (e.g., ethanol/dichloromethane) to slow nucleation.

Temperature gradient : Gradually cool saturated solutions from 50°C to 4°C.

Co-crystallization : Add small molecules (e.g., acetic acid) to stabilize crystal packing.

Tools : Refinement with SHELXL (e.g., for resolving twinning in oxazole derivatives) .

Advanced: How to design stability studies under physiological conditions?

Answer:

pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Analyze degradation via HPLC.

Oxidative stress : Expose to H2_2O2_2 (0.3% v/v) and monitor by LC-MS for hydroxylated byproducts .

Light sensitivity : Conduct ICH Q1B photostability testing using controlled UV/vis exposure.

Outcome : Structural modifications (e.g., adding electron-withdrawing groups) can enhance stability, as seen in fluorophenyl analogs .

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